Cas no 923208-45-1 (4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)

4-Methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative with potential applications in medicinal chemistry and pharmacological research. Its structure features a tetrahydro-1,5-benzodiazepin-2-one core, modified with a methylaminoacetyl substituent, which may influence its binding affinity and selectivity for biological targets. This compound is of interest due to its potential as a precursor or intermediate in the synthesis of novel therapeutic agents, particularly in the development of anxiolytics, sedatives, or CNS-active molecules. Its well-defined chemical structure allows for precise modifications to optimize pharmacokinetic or pharmacodynamic properties. The presence of both methyl and acetyl groups enhances its stability and reactivity, making it a versatile building block for further derivatization.
4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one structure
923208-45-1 structure
Product Name:4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS No:923208-45-1
MF:C13H17N3O2
MW:247.292982816696
MDL:MFCD08444319
CID:5229426
Update Time:2026-03-07

4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-4-methyl-5-[2-(methylamino)acetyl]-
    • 4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
    • MDL: MFCD08444319
    • Inchi: 1S/C13H17N3O2/c1-9-7-12(17)15-10-5-3-4-6-11(10)16(9)13(18)8-14-2/h3-6,9,14H,7-8H2,1-2H3,(H,15,17)
    • InChI Key: HTEYOWZSWUSDCE-UHFFFAOYSA-N
    • SMILES: N1C2=CC=CC=C2N(C(CNC)=O)C(C)CC1=O

4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Pricemore >>

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Additional information on 4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Professional Introduction to Compound with CAS No. 923208-45-1 and Product Name: 4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

The compound with the CAS number 923208-45-1 and the product name 4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzodiazepine class of molecules, which are well-known for their anxiolytic, sedative, and muscle relaxant properties. The specific structural features of this compound make it a subject of considerable interest in both academic research and industrial drug development.

In recent years, there has been a growing focus on the development of novel benzodiazepine derivatives that exhibit improved pharmacological profiles while minimizing side effects. The presence of a methylamino group at the 2-position and a methyl group at the 4-position in the 4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one structure suggests potential interactions with specific binding sites in the central nervous system. These modifications can influence the compound's affinity for benzodiazepine receptors, thereby affecting its therapeutic efficacy and safety profile.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Current research indicates that benzodiazepine derivatives can modulate GABAergic transmission, which is crucial for maintaining neuronal balance. The unique substitution pattern in 4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may enhance its ability to interact with GABA(A) receptors in a more selective manner compared to traditional benzodiazepines. This selectivity could lead to fewer side effects such as dependence and tolerance.

Recent studies have also explored the use of this compound in preclinical models to assess its potential as an anxiolytic agent. The results from these studies suggest that 4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may have a rapid onset of action and a longer duration of effect compared to existing medications. This could make it particularly useful for patients who require continuous anxiety management throughout the day.

The synthesis of this compound involves complex organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the methylamino group at the 2-position and the acetyl moiety at the 5-position necessitates careful optimization to prevent unwanted side reactions. Advances in synthetic methodologies have enabled chemists to produce this compound with greater efficiency and scalability, which is essential for both research and commercial purposes.

In addition to its therapeutic potential, 4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has garnered interest for its structural diversity. The tetrahydrobenzodiazepine core provides a scaffold that can be further modified to explore new pharmacological activities. Researchers are investigating how variations in this core structure can influence receptor binding affinity and metabolic stability. Such modifications could lead to the discovery of new compounds with enhanced therapeutic benefits.

The pharmacokinetic properties of this compound are also under investigation. Understanding how 4-methyl-5-2-(methylamino)acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability for clinical use. Preliminary data suggest that this compound may exhibit favorable pharmacokinetic profiles due to its ability to cross the blood-brain barrier efficiently. This property is essential for central nervous system drugs like benzodiazepines.

One of the key challenges in developing new benzodiazepine derivatives is mitigating potential side effects such as cognitive impairment and motor dysfunction. The structural features of 4-methyl--(methylamino)acetyl--(tetrahydro--(benzodiazepine--(one))) are being fine-tuned to achieve a balance between therapeutic efficacy and safety. By optimizing these features, researchers aim to develop compounds that provide effective relief from anxiety without causing significant adverse effects.

The regulatory landscape for new pharmaceuticals also plays a critical role in the development of compounds like 4-methyl--(methylamino)acetyl--(tetrahydro--(benzodiazepine--(one)))。 Manufacturers must navigate stringent guidelines set by regulatory agencies such as the FDA and EMA to ensure that their products are safe and effective before they can be approved for clinical use. This process involves extensive preclinical testing, followed by rigorous clinical trials, all designed to demonstrate the compound's safety and efficacy.

In conclusion, 4-methyl--(methylamino)acetyl--(tetrahydro--(benzodiazepine--(one))) represents a promising advancement in pharmaceutical chemistry with significant potential for treating neurological disorders such as anxiety disorders。 Its unique structural features, coupled with favorable pharmacological profiles, make it an attractive candidate for further research and development。 As our understanding of central nervous system pharmacology continues to evolve, compounds like this one will play an increasingly important role in improving patient care.

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